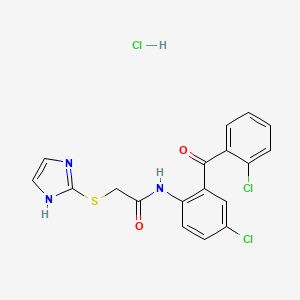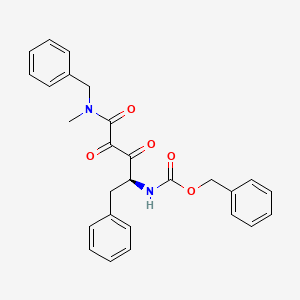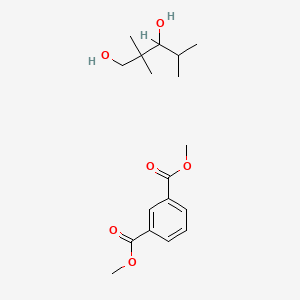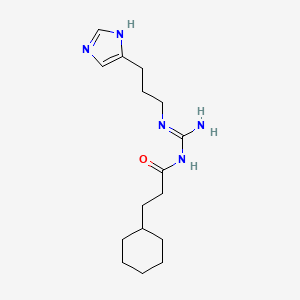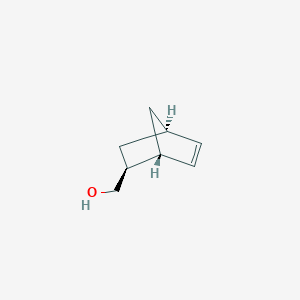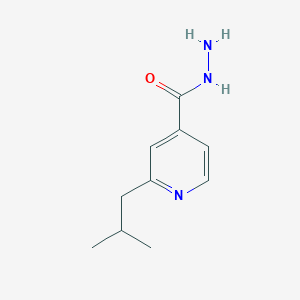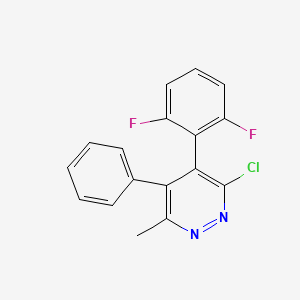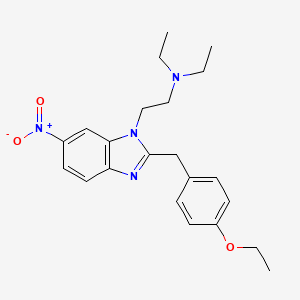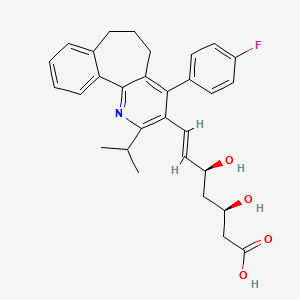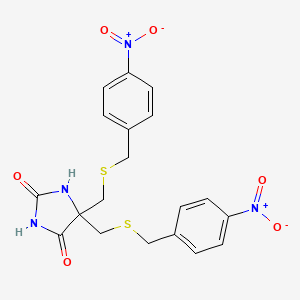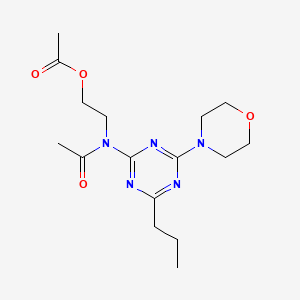
Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes an acetamide group, a morpholine ring, and a triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- typically involves multiple steps. The process may start with the preparation of the triazine ring, followed by the introduction of the morpholine ring and the acetamide group. Common reagents used in these reactions include acetic anhydride, morpholine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures are essential to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Researchers may explore its use in the synthesis of new materials or as a catalyst in various reactions.
Biology
In biological research, the compound may be investigated for its potential effects on cellular processes. Studies may focus on its interactions with proteins, enzymes, or other biomolecules.
Medicine
In the medical field, Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- may be explored for its potential therapeutic applications. Researchers may study its effects on specific diseases or conditions, including its mechanism of action and potential side effects.
Industry
In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialized products. Its unique structure and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects may be mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
Similar Compounds
Similar compounds to Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- include other acetamides, morpholine derivatives, and triazine compounds. Examples include:
- Acetamide, N-(2-hydroxyethyl)-N-(4-morpholinyl)-6-propyl-1,3,5-triazine
- Acetamide, N-(2-(methoxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-
Uniqueness
The uniqueness of Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- lies in its specific combination of functional groups and rings. This unique structure may confer specific reactivity and properties that distinguish it from other similar compounds.
属性
CAS 编号 |
127375-14-8 |
|---|---|
分子式 |
C16H25N5O4 |
分子量 |
351.40 g/mol |
IUPAC 名称 |
2-[acetyl-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethyl acetate |
InChI |
InChI=1S/C16H25N5O4/c1-4-5-14-17-15(20-6-9-24-10-7-20)19-16(18-14)21(12(2)22)8-11-25-13(3)23/h4-11H2,1-3H3 |
InChI 键 |
IZWZQJUDLYIMLI-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=NC(=N1)N(CCOC(=O)C)C(=O)C)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


